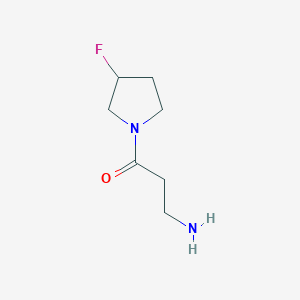

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Übersicht

Beschreibung

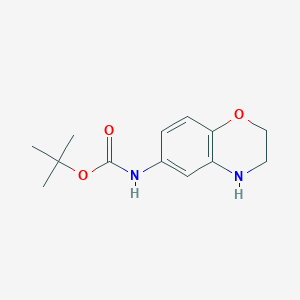

“3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H13FN2O . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one” consists of a pyrrolidine ring attached to a propanone group with an amino group .Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Method : 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

2. Material Science

- Application : The compound is used in the growth of 3-amino-1,2,4-triazolinium (1+) hydrogen l-tartrate (TLT) single crystal for nonlinear optical applications .

- Method : The TLT single crystal was grown by the slow evaporation solution technique (SEST). The XRD investigation of the TLT crystal confirms non-centrosymmetric structure in monoclinic space group P 21 .

- Results : The optical transmittance of 80% was obtained in this study. The optical bandgap (Eg), reflectance, refractive Index, and extinction coefficient of the TLT single crystal were calculated in addition to optical transmittance. The TLT single crystal has an optical bandgap of 5.2 eV .

3. Drug Discovery

- Application : The compound is used as a versatile scaffold for the synthesis of novel biologically active compounds in drug discovery . It is particularly used in the synthesis of pyrrolidine derivatives, which are known for their wide range of biological activities .

- Method : The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

- Results : The synthesized compounds have shown promising results in the treatment of various human diseases .

4. Anti-Inflammatory and Analgesic Activities

- Application : The compound is used in the synthesis of (3-Amino-1-Phenyl-1H-Benzo [f]Chromen-2-yl) (1H-Indol-3-yl) Methanone, which has shown anti-inflammatory and analgesic activities .

- Method : The synthesis was carried out by one pot three-component synthesis in an aqueous medium in the presence of L-proline as a catalyst under reflux for 30 min .

- Results : The synthesized compounds showed a significant decrease in the paw edema in the carrageenan induced paw edema model, indicating their potential as anti-inflammatory agents .

5. Antiviral Activity

- Application : The compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .

- Method : The synthesis involves the reaction of 3-cyanoacetylindole with aromatic aldehydes and β-naphthol .

- Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

6. Drug Candidate Synthesis

- Application : The compound is used in the synthesis of (2S,3S)-3-AMINO-4- [ (3S)-3-FLUOROPYRROLIDIN-1-YL]-N,N-DIMETHYL-4-OXO-2- (TRANS-4- [1,2,4]TRIAZOLO [1,5-A]PYRIDIN-5-YLCYCLOHEXYL)BUTANAMIDE, a potential drug candidate .

- Method : The synthesis involves the reaction of 3-amino-1,2,4-triazole with different electrophiles in two, three or multi-component and one-pot reaction .

- Results : The synthesized compound is a potential drug candidate, but further studies are needed to confirm its efficacy .

Eigenschaften

IUPAC Name |

3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWWYGDVSFSCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)

![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)